molecular formula C25H27N3O3 B4066647 1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine

1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine

Cat. No. B4066647
M. Wt: 417.5 g/mol
InChI Key: QILWJSLMPKCZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine is 417.20524173 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Metabolite Studies

  • A study focused on the synthesis of metabolites related to a structurally similar compound, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, demonstrating the importance of such compounds in medicinal chemistry and drug development (Mizuno et al., 2006).

Analogues and Derivatives Synthesis

  • Research on the synthesis of isoaaptamine and its analogues, which are inhibitors of protein kinase C, highlights the potential of quinoline-based compounds in therapeutic applications (Walz & Sundberg, 2000).

Receptor Antagonism Studies

  • A study synthesized derivatives of 1,2,4-triazolo[1,5-a]quinoxaline as human A3 adenosine receptor antagonists, illustrating the compound's role in developing selective receptor inhibitors (Catarzi et al., 2005).

Neurotropic and Psychotropic Properties

  • Investigation into the psycho- and neurotropic properties of similar quinolin-4-one derivatives in vivo suggests potential applications in neuropharmacology and psychopharmacology (Podolsky et al., 2017).

Antimicrobial Activities

  • Some derivatives of quinoline, like those synthesized in this research, have been found to exhibit significant antimicrobial activities, indicating their potential use in developing new antibacterial and antifungal agents (Thomas, Adhikari, & Shetty, 2010).

Anticancer Activity

  • A study on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives revealed their structural requirements for anticancer activity, underscoring the potential of quinoline derivatives in oncology (Reddy et al., 2015).

properties

IUPAC Name

N-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-5-30-22-11-7-6-9-20(22)25-27-21(17(2)31-25)16-28(3)15-18-12-13-23(29-4)24-19(18)10-8-14-26-24/h6-14H,5,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILWJSLMPKCZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN(C)CC3=C4C=CC=NC4=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine
Reactant of Route 3
Reactant of Route 3
1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine
Reactant of Route 4
Reactant of Route 4
1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine
Reactant of Route 5
Reactant of Route 5
1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine
Reactant of Route 6
Reactant of Route 6
1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.